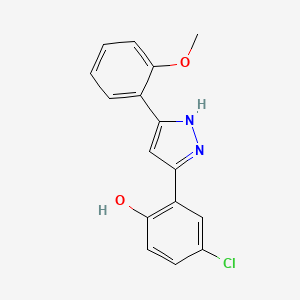
4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a phenolic compound, which means it contains a phenol group - a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxy group (-OCH3) and the chloro group (-Cl) are substituents on the phenol and pyrazole rings .
Molecular Structure Analysis
The molecular structure of this compound would be based on the phenol, pyrazole, methoxy, and chloro groups mentioned above. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Phenolic compounds like this one can undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . The pyrazole ring can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Phenolic compounds generally have higher boiling points than their hydrocarbon counterparts due to the ability to form hydrogen bonds . The presence of the chloro and methoxy groups could also affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
Molecular Structure and Spectroscopic Data Analysis
A study conducted by Viji, A. et al. (2020) focused on the molecular structure and spectroscopic data of a compound structurally similar to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They utilized Density Functional Theory (DFT) for obtaining molecular structure and spectroscopic data, including vibrational spectra and fundamental vibrations. The study also delved into molecular parameters like bond length and bond angle, and conducted molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF analyses. This comprehensive study provides valuable insights into the compound's molecular properties (Viji et al., 2020).
Hydrogen-Bonded Molecular Chains
Trilleras, J. et al. (2005) explored the molecular structure of a compound closely related to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They discovered that molecules of this compound are linked into chains by means of a single C-H...O hydrogen bond. This research sheds light on the potential for forming organized molecular structures through hydrogen bonding, which is crucial for understanding the compound's chemical behavior and applications (Trilleras et al., 2005).
Antimicrobial Activity
Patel, P. et al. (2013) synthesized a series of compounds, including one structurally similar to the target compound, and evaluated their antimicrobial activity. The synthesized products showed promising results against various bacterial and fungal strains. This study indicates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2013).
Microwave-Assisted Synthesis and Molecular Docking
Ashok, D. et al. (2016) researched the microwave-assisted synthesis of novel compounds related to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They also conducted molecular docking studies for inhibition of the DNA gyrase enzyme, indicating potential applications in antimicrobial therapy (Ashok et al., 2016).
Quantum Chemical Calculations and Biological Activity
Another study by Viji, A. et al. (2020) analyzed the compound through quantum chemical methods and vibrational spectral techniques. Their focus was on the biological applications, including antimicrobial activity, and molecular docking to identify interaction with proteins. This study provides a deeper understanding of the biological applications and stability of the molecule (Viji et al., 2020).
Corrosion Inhibition
A study by Lgaz, H. et al. (2020) demonstrated the use of pyrazoline derivatives, related to the target compound, in enhancing mild steel resistance in hydrochloric acid, indicating potential applications in corrosion inhibition (Lgaz et al., 2020).
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. If it has interesting chemical reactivity, it could be studied for use in chemical synthesis .
特性
IUPAC Name |
4-chloro-2-[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSYSMSVZTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)
![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)
![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)
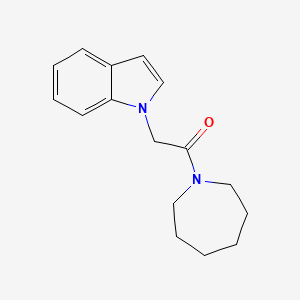
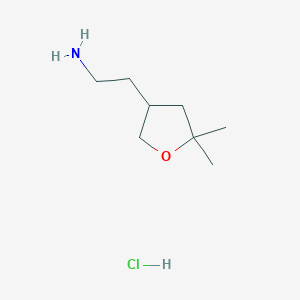
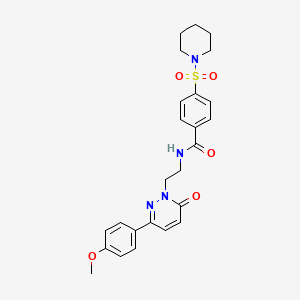
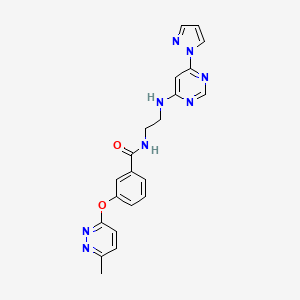
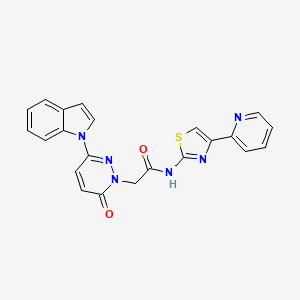
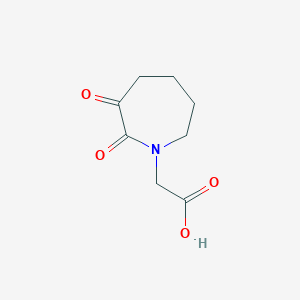
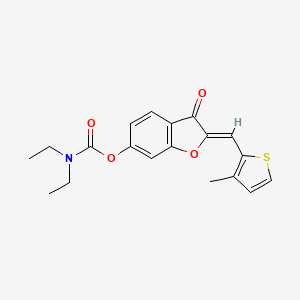
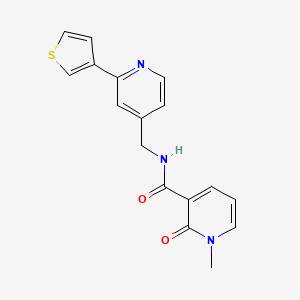
![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)